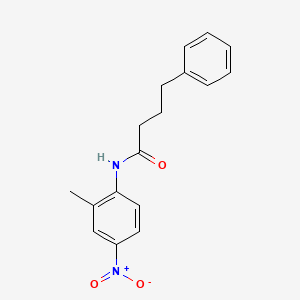

N-(2-methyl-4-nitrophenyl)-4-phenylbutanamide

Description

N-(2-methyl-4-nitrophenyl)-4-phenylbutanamide is a synthetic amide derivative characterized by a 4-phenylbutanamide backbone substituted with a 2-methyl-4-nitrophenyl group. Its molecular formula is inferred as C₁₇H₁₈N₂O₃ (based on structural analogs in , and 15), with a molecular weight of approximately 298.34 g/mol. The nitro group at the para position on the aromatic ring introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. The compound’s lipophilicity (predicted logP ~4.1) suggests moderate membrane permeability, comparable to benzofuran-containing analogs .

Properties

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-13-12-15(19(21)22)10-11-16(13)18-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURSMZCIVMWGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-4-phenylbutanamide typically involves the reaction of 2-methyl-4-nitroaniline with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-4-phenylbutanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 2-methyl-4-aminophenyl-4-phenylbutanamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Hydrolysis: 2-methyl-4-nitroaniline and 4-phenylbutanoic acid.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-4-phenylbutanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-4-phenylbutanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

4-(4-Chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide ()

- Structural Differences: Replaces the phenylbutanamide chain with a phenoxy group and adds a methoxy substituent at the 2-position of the nitroaryl ring.

- Implications: The methoxy group enhances solubility in polar solvents due to its electron-donating nature, contrasting with the target compound’s nitro group. The phenoxy linkage may reduce metabolic stability compared to the amide bond in the target compound.

- Data : Molecular formula C₁₈H₁₉ClN₂O₅ ; higher molecular weight (390.81 g/mol) than the target compound.

4-(2-Fluoro-4-nitrophenyl)-N-methylbutanamide ()

- Structural Differences : Substitutes the 2-methyl group with fluorine and replaces the 4-phenyl group with a methylamide.

- The methylamide group reduces steric hindrance, possibly enhancing binding affinity in biological targets.

- Synthesis : Prepared via thionyl chloride-mediated coupling, a common method for amide formation .

N-(2-chloro-4-methylphenyl)-4-phenylbutanamide ()

- Structural Differences : Replaces the nitro group with chloro and methyl substituents.

- Implications :

- The chloro group provides moderate electron-withdrawing effects, weaker than nitro, reducing reactivity in electrophilic substitution.

- Increased hydrophobicity (logP ~4.5) due to the absence of a polar nitro group.

- Data: Molecular formula C₁₇H₁₈ClNO; molecular weight 287.78 g/mol .

N-(4-bromo-2-methylphenyl)-2-phenylbutanamide ()

- Structural Differences : Bromo substituent at the 4-position and a 2-phenylbutanamide chain.

- The 2-phenyl configuration may alter conformational flexibility compared to the target’s 4-phenyl group.

- Data: Molecular formula C₁₇H₁₈BrNO; molecular weight 332.23 g/mol .

Electronic Effects

- Nitro Group (Target Compound) : Strong electron-withdrawing effect stabilizes negative charges, enhancing resonance in the aryl ring. This contrasts with methoxy () and chloro () substituents, which exhibit weaker electron-withdrawing or donating properties.

- Fluorine () : Combines electronegativity with small atomic size, minimally affecting steric bulk while increasing polarity.

Solubility and Lipophilicity

| Compound | logP (Predicted) | Key Substituents |

|---|---|---|

| Target Compound | ~4.1 | 4-Nitro, 2-methyl |

| 4-(4-Chloro-2-methylphenoxy) | ~3.8 | Methoxy, phenoxy |

| N-(2-chloro-4-methylphenyl) | ~4.5 | Chloro, methyl |

| 4-(2-Fluoro-4-nitrophenyl) | ~3.5 | Fluoro, methylamide |

- The target compound’s nitro group balances moderate lipophilicity with polar interactions, making it suitable for both membrane penetration and aqueous-phase reactivity.

Biological Activity

N-(2-methyl-4-nitrophenyl)-4-phenylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a nitro group and an amide functional group, which play crucial roles in its biological activity. The compound can undergo various chemical reactions, including reduction, substitution, and hydrolysis, which can affect its biological properties:

| Reaction Type | Products Formed |

|---|---|

| Reduction | 2-methyl-4-aminophenyl-4-phenylbutanamide |

| Substitution | Various substituted derivatives |

| Hydrolysis | 2-methyl-4-nitroaniline and 4-phenylbutanoic acid |

The biological activity of this compound is primarily attributed to its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that may interact with proteins or nucleic acids, leading to inhibition or activation of specific pathways. Additionally, the phenyl group may facilitate binding to hydrophobic pockets in proteins, influencing their function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These results indicate a promising profile for this compound as a potential antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown anticancer activity in various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: Anticancer Efficacy

A recent study assessed the anticancer effects of this compound on human cancer cell lines. The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

The compound demonstrated dose-dependent cytotoxicity across all tested cell lines, highlighting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the standard methods for synthesizing N-(2-methyl-4-nitrophenyl)-4-phenylbutanamide?

- Methodological Answer : The synthesis typically involves coupling 4-phenylbutanoic acid derivatives with 2-methyl-4-nitroaniline. A general procedure includes:

- Activating the carboxylic acid (e.g., using thionyl chloride or coupling agents like EDCI/DMAP).

- Reacting with the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere at 0°C to room temperature.

- Purification via flash column chromatography (e.g., 20–33% ethyl acetate/hexane gradients) or HPLC for higher purity .

- Key validation steps: H NMR (to confirm amide bond formation), LCMS (to verify molecular weight), and elemental analysis .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs for structure solution and refinement. The nitro and amide groups influence hydrogen bonding and crystal packing .

- Spectroscopy : H NMR (δ 8.0–8.5 ppm for aromatic protons near nitro groups), C NMR (amide carbonyl at ~170 ppm), and FTIR (amide I band ~1650 cm) .

- Mass spectrometry : ESI-MS in positive ion mode to confirm [M+H] peaks matching theoretical molecular weight .

Q. What are the critical physicochemical properties of this compound?

- Methodological Answer :

- LogP : Calculated using software like ChemDraw (~3.5), indicating moderate lipophilicity. Validate experimentally via reverse-phase HPLC retention times .

- Solubility : Test in DMSO (typical stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .

- Stability : Assess under accelerated conditions (40°C/75% RH) with HPLC monitoring for degradation products (e.g., nitro group reduction) .

Advanced Research Questions

Q. How can computational modeling optimize the biological activity of this compound?

- Methodological Answer :

- Perform docking studies (AutoDock Vina) against target proteins (e.g., kinases) using the nitro group as a hydrogen bond acceptor.

- QSAR analysis : Modify substituents (e.g., phenyl ring substituents) to correlate electronic effects (Hammett constants) with activity .

- MD simulations : Assess binding stability (GROMACS) over 100 ns to identify key residues interacting with the amide moiety .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response curves : Use IC/EC assays (e.g., MTT for cytotoxicity) across multiple cell lines to identify cell-type specificity .

- Off-target profiling : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to rule out false positives from metabolic interference .

- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics to distinguish static vs. cidal effects .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Core modifications : Replace the nitro group with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .

- Side-chain variations : Introduce alkyl spacers (e.g., butanamide → pentanamide) to optimize binding pocket interactions .

- Bioisosteres : Substitute the phenyl ring with heterocycles (e.g., thiadiazole) to improve solubility without losing potency .

Q. What advanced analytical techniques validate compound purity and stability?

- Methodological Answer :

- High-resolution MS : Confirm exact mass (≤5 ppm error) to detect trace impurities .

- Stability-indicating HPLC : Use gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to separate degradation products .

- DSC/TGA : Monitor thermal decomposition profiles to identify polymorphic transitions affecting shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.